molecular formula C38H45ClN2O10 B14146088 RU8V7Kxi4Y CAS No. 891862-87-6

RU8V7Kxi4Y

Cat. No. B14146088
CAS RN: 891862-87-6
M. Wt: 725.2 g/mol
InChI Key: NIEVJXSHSCNCLW-VHAXWJLBSA-N
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Description

RU8V7Kxi4Y is a useful research compound. Its molecular formula is C38H45ClN2O10 and its molecular weight is 725.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

891862-87-6

Molecular Formula

C38H45ClN2O10

Molecular Weight

725.2 g/mol

IUPAC Name

(4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C32H37ClN2O3.C6H8O7/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h5,7-14,16,19,36-37H,6,15,17-18,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b25-8+;/t32-;/m0./s1

InChI Key

NIEVJXSHSCNCLW-VHAXWJLBSA-N

Isomeric SMILES

CC1(CN(CC[C@@]1(C2=CC=C(C=C2)Cl)O)CC/C=C/3\C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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